molecular formula C31H34FNO8 B12377916 SPiDER-|AGal-1

SPiDER-|AGal-1

Cat. No.: B12377916
M. Wt: 567.6 g/mol
InChI Key: SVEDIEUQTRCORD-JGANWENXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPiDER-|AGal-1 is a potent probe for β-galactosidase activity, widely used in scientific research for labeling live cells in culture. This compound is known for its high cell-permeability and intracellular retention, making it an effective tool for detecting β-galactosidase activity in living cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SPiDER-|AGal-1 involves the synthesis of a fluorogenic probe that reacts with β-galactosidase to produce a fluorescent signal. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SPiDER-|AGal-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    β-galactosidase: The enzyme responsible for cleaving this compound to produce fluorescence.

    Dimethyl sulfoxide (DMSO): A common solvent used in the preparation and storage of this compound.

    Hanks’ HEPES buffer: Used to maintain cell conditions during experiments

Major Products Formed

The major product formed from the enzymatic reaction of this compound with β-galactosidase is a fluorescent compound that can be detected using fluorescence microscopy or flow cytometry .

Scientific Research Applications

SPiDER-|AGal-1 has a wide range of scientific research applications, including:

Mechanism of Action

SPiDER-|AGal-1 exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its:

Properties

Molecular Formula

C31H34FNO8

Molecular Weight

567.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(fluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C31H34FNO8/c1-3-33(4-2)18-9-10-21-24(13-18)39-29-19(14-32)23(40-30-28(37)27(36)26(35)25(15-34)41-30)12-11-22(29)31(21)20-8-6-5-7-17(20)16-38-31/h5-13,25-28,30,34-37H,3-4,14-16H2,1-2H3/t25-,26+,27+,28-,30-,31?/m1/s1

InChI Key

SVEDIEUQTRCORD-JGANWENXSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CF)C6=CC=CC=C6CO3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)CF)C6=CC=CC=C6CO3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.